molecular formula C9H10N2O2S B177737 n-(3-Carboxyphenyl)-s-methylisothiourea CAS No. 197792-82-8

n-(3-Carboxyphenyl)-s-methylisothiourea

Cat. No. B177737
M. Wt: 210.26 g/mol
InChI Key: YARJHZVOPBMSSS-UHFFFAOYSA-N
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Description

N-(3-Carboxyphenyl)-S-Methylisothiourea, also known as CTU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CTU is a derivative of isothiourea, which is a class of compounds that have been studied extensively for their biological activities.

Mechanism Of Action

The mechanism of action of n-(3-Carboxyphenyl)-s-methylisothiourea involves the inhibition of various enzymes and proteins that are involved in the pathogenesis of diseases. n-(3-Carboxyphenyl)-s-methylisothiourea has been shown to inhibit the activity of MMPs by binding to the active site of the enzyme, thereby preventing its catalytic activity. n-(3-Carboxyphenyl)-s-methylisothiourea also inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.

Biochemical And Physiological Effects

N-(3-Carboxyphenyl)-s-methylisothiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that n-(3-Carboxyphenyl)-s-methylisothiourea inhibits the proliferation and migration of cancer cells, reduces the production of pro-inflammatory cytokines, and protects against oxidative stress. In vivo studies have shown that n-(3-Carboxyphenyl)-s-methylisothiourea has anti-tumor and anti-inflammatory effects, and can improve cognitive function in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

N-(3-Carboxyphenyl)-s-methylisothiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has a high purity and good solubility in aqueous solutions, making it suitable for biological assays. However, n-(3-Carboxyphenyl)-s-methylisothiourea also has some limitations. It has a relatively low potency compared to other drugs that target the same enzymes and proteins. It also has a short half-life, which limits its effectiveness in vivo.

Future Directions

There are several future directions for the research on n-(3-Carboxyphenyl)-s-methylisothiourea. One direction is to optimize the synthesis method to improve the potency and pharmacokinetic properties of n-(3-Carboxyphenyl)-s-methylisothiourea. Another direction is to explore the potential therapeutic applications of n-(3-Carboxyphenyl)-s-methylisothiourea in other diseases, such as diabetes and cardiovascular diseases. Further studies are also needed to elucidate the mechanism of action of n-(3-Carboxyphenyl)-s-methylisothiourea and its effects on different cell types and tissues.
Conclusion
In conclusion, n-(3-Carboxyphenyl)-s-methylisothiourea is a promising compound that has potential therapeutic applications in various diseases. Its unique properties make it a valuable tool for scientific research. The synthesis method of n-(3-Carboxyphenyl)-s-methylisothiourea has been optimized to yield a high purity product with good yields, making it suitable for large-scale production. n-(3-Carboxyphenyl)-s-methylisothiourea has been shown to inhibit the activity of various enzymes and proteins that are involved in the pathogenesis of diseases, and has several biochemical and physiological effects. However, further studies are needed to optimize its potency and pharmacokinetic properties, and to explore its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of n-(3-Carboxyphenyl)-s-methylisothiourea involves the reaction of 3-nitrobenzoic acid with thiosemicarbazide in the presence of a reducing agent such as sodium dithionite. The resulting compound is then treated with methyl iodide to obtain n-(3-Carboxyphenyl)-s-methylisothiourea. The synthesis method of n-(3-Carboxyphenyl)-s-methylisothiourea has been optimized to yield a high purity product with good yields, making it suitable for large-scale production.

Scientific Research Applications

N-(3-Carboxyphenyl)-s-methylisothiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. n-(3-Carboxyphenyl)-s-methylisothiourea has been shown to inhibit the activity of various enzymes and proteins that are involved in the pathogenesis of these diseases. For example, n-(3-Carboxyphenyl)-s-methylisothiourea has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer metastasis and tissue remodeling. n-(3-Carboxyphenyl)-s-methylisothiourea has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.

properties

CAS RN

197792-82-8

Product Name

n-(3-Carboxyphenyl)-s-methylisothiourea

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

3-[[amino(methylsulfanyl)methylidene]amino]benzoic acid

InChI

InChI=1S/C9H10N2O2S/c1-14-9(10)11-7-4-2-3-6(5-7)8(12)13/h2-5H,1H3,(H2,10,11)(H,12,13)

InChI Key

YARJHZVOPBMSSS-UHFFFAOYSA-N

SMILES

CSC(=NC1=CC=CC(=C1)C(=O)O)N

Canonical SMILES

CSC(=NC1=CC=CC(=C1)C(=O)O)N

synonyms

Benzoic acid, 3-[[imino(methylthio)methyl]amino]- (9CI)

Origin of Product

United States

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